molecular formula C33H28F3N5O3 B12365556 N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B12365556
M. Wt: 599.6 g/mol
InChI Key: ATHXRUPPJMCHKW-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with a 4-(2-acetamidoethoxy)anilino group at position 2, a 4-methylphenyl group at position 3, and a 3-(trifluoromethyl)benzamide moiety at the terminal phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetamidoethoxy side chain may improve solubility and target engagement .

Properties

Molecular Formula

C33H28F3N5O3

Molecular Weight

599.6 g/mol

IUPAC Name

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C33H28F3N5O3/c1-20-6-8-27(39-31(43)23-4-3-5-25(17-23)33(34,35)36)18-29(20)22-7-13-30-24(16-22)19-38-32(41-30)40-26-9-11-28(12-10-26)44-15-14-37-21(2)42/h3-13,16-19H,14-15H2,1-2H3,(H,37,42)(H,39,43)(H,38,40,41)

InChI Key

ATHXRUPPJMCHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5=CC=C(C=C5)OCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide involves multiple steps, including the formation of quinazoline derivatives and subsequent functionalization. The process typically begins with the preparation of quinazoline intermediates, which are then reacted with various reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as computer-aided drug design and electronic optimization methods are employed to refine the compound’s structure and enhance its pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline oxides, while reduction could produce quinazoline amines .

Scientific Research Applications

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as a therapeutic agent in treating idiopathic pulmonary fibrosis and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting discoidin domain receptors, which are involved in the progression of idiopathic pulmonary fibrosis. By targeting these receptors, the compound can reduce fibrosis and improve lung function. The molecular pathways involved include the inhibition of kinases that contribute to fibrosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

Quinazoline Derivatives
  • Compound from : 2-[(2-Phenyl)amino]phenylmethyl-3-acetamido-6-iodoquinazolin-4(3H)-one shares the quinazoline core and acetamido substitution but lacks the trifluoromethylbenzamide group. The iodine substituent at position 6 may influence pharmacokinetics differently compared to the methylphenyl group in the target compound .
  • Compound 270 (): N-(2-oxo-3-chloro-4-phenylazetidin-1-yl)-2-[(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thio]acetamide incorporates a thioacetyl linker and an azetidinone ring, diverging in substitution patterns but retaining the quinazoline scaffold. This highlights variability in biological targeting between thioether-linked derivatives and the target’s amide-linked structure .
Benzamide/Acetamide Derivatives
  • European Patent Compounds () : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides share the trifluoromethyl and acetamide motifs but replace quinazoline with a benzothiazole core. This alters binding affinity profiles, as benzothiazoles often target different enzymes (e.g., tubulin) compared to quinazolines (e.g., EGFR kinases) .
  • Compound 19e (): 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide features a benzamide backbone with a tetrahydroacridine moiety, suggesting dual cholinesterase inhibition—distinct from the quinazoline-based mechanism of the target compound .
Trifluoromethyl Group Impact
  • The trifluoromethyl group in the target compound and derivatives enhances membrane permeability and resistance to oxidative metabolism. However, benzothiazole-based compounds () exhibit broader antibacterial activity, whereas quinazolines (target compound) are more kinase-selective .
Acetamidoethoxy Side Chain
  • The target’s 2-acetamidoethoxy group is structurally unique but functionally analogous to ethoxy-phenyl acetamides (e.g., : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide). Both groups may enhance solubility, but the triazolopyridazine core in likely confers distinct target selectivity .

Data Table: Key Comparative Features

Compound Type Core Structure Key Substituents Synthetic Method Potential Applications Reference
Target Compound Quinazoline 3-(Trifluoromethyl)benzamide, acetamidoethoxy Sonogashira, amide coupling Kinase inhibition, oncology
Benzothiazoles Benzothiazole Trifluoromethyl, substituted phenyl Amide coupling Antimicrobrial, antitubulin
Quinazolinones Quinazolin-4(3H)-one Thioacetyl, azetidinone Chloroacetyl chloride reaction Enzyme inhibition
Triazolopyridazine Triazolopyridazine Ethoxyphenyl acetamide Condensation Undisclosed (structural studies)

Biological Activity

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of tyrosine kinases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C33H28F3N5O3C_{33}H_{28}F_3N_5O_3 and a molecular weight of approximately 589.59 g/mol. It features a quinazoline core structure, which is significant in medicinal chemistry due to its diverse biological activities, especially as a kinase inhibitor.

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide primarily functions as an inhibitor of certain tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation, making them key targets in cancer therapy.

Key Mechanisms Include:

  • Inhibition of Tyrosine Kinase Activity : The compound selectively inhibits the activity of tyrosine kinases involved in tumor growth and angiogenesis.
  • Induction of Apoptosis : By disrupting signaling pathways associated with cell survival, the compound can induce apoptosis in cancer cells.
  • Modulation of Immune Response : There is evidence suggesting that quinazoline derivatives can enhance T-cell responses, which may be beneficial in immunotherapy contexts.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, focusing on its efficacy against different cancer cell lines. Below is a summary table of findings from selected studies:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A549 (Lung)1.5Tyrosine kinase inhibition
Study 2MCF-7 (Breast)0.8Apoptosis induction
Study 3HCT116 (Colon)2.0Inhibition of VEGFR signaling

Case Studies

  • Case Study on Lung Cancer : In a preclinical study involving A549 lung cancer cells, N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide demonstrated significant cytotoxicity with an IC50 value of 1.5 µM. The study highlighted its potential as a therapeutic agent targeting lung cancer via tyrosine kinase inhibition.
  • Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells showed an IC50 value of 0.8 µM, indicating potent anti-cancer activity. The mechanism was attributed to the induction of apoptosis through the activation of pro-apoptotic factors.

Pharmacokinetics and Toxicity

The pharmacokinetic profile suggests favorable absorption characteristics with high human intestinal absorption probabilities and low toxicity as indicated by Ames tests. The compound does not appear to be a substrate for major drug transporters like P-glycoprotein, suggesting minimal drug-drug interaction potential.

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